molecular formula C5H4BrIN2 B1384829 3-Bromo-5-iodopyridin-4-amine CAS No. 902837-39-2

3-Bromo-5-iodopyridin-4-amine

Cat. No.: B1384829
CAS No.: 902837-39-2
M. Wt: 298.91 g/mol
InChI Key: OGUAUXDOIHVFPA-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyridin-4-amine: is a heterocyclic organic compound with the molecular formula C5H4BrIN2 . It is a derivative of pyridine, where the 3rd and 5th positions of the pyridine ring are substituted with bromine and iodine atoms, respectively, and the 4th position is substituted with an amino group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyridin-4-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential halogenation of 4-aminopyridine. The process involves:

    Bromination: 4-aminopyridine is first brominated at the 3rd position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Iodination: The brominated intermediate is then iodinated at the 5th position using iodine or an iodinating agent such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-iodopyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.
  • Oxidized or reduced derivatives of the amino group.

Scientific Research Applications

Chemistry: : 3-Bromo-5-iodopyridin-4-amine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through coupling reactions.

Biology: : It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: : Research into its derivatives has shown potential in developing new drugs, particularly in the fields of oncology and antimicrobial therapy.

Industry: : The compound is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodopyridin-4-amine depends on its application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodopyridin-2-amine: Similar structure but with the amino group at the 2nd position.

    3-Bromo-5-chloropyridin-4-amine: Chlorine instead of iodine at the 5th position.

    3-Iodo-5-bromopyridin-4-amine: Same substituents but different positions.

Uniqueness: : 3-Bromo-5-iodopyridin-4-amine is unique due to the specific positioning of the bromine, iodine, and amino groups, which provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-bromo-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUAUXDOIHVFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650765
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-39-2
Record name 3-Bromo-5-iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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